molecular formula C13H14N2O B14194525 2-Ethoxy-6-(4-methylphenyl)pyrazine CAS No. 922525-30-2

2-Ethoxy-6-(4-methylphenyl)pyrazine

Cat. No.: B14194525
CAS No.: 922525-30-2
M. Wt: 214.26 g/mol
InChI Key: UKMCTFJADXGCHT-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(4-methylphenyl)pyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(4-methylphenyl)pyrazine can be achieved through various methods, including:

    Suzuki–Miyaura Coupling: This method involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

    Cyclization Reactions: Cyclization of appropriate precursors can also lead to the formation of pyrazine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-(4-methylphenyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted pyrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrazines, and various substituted pyrazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-6-(4-methylphenyl)pyrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(4-methylphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-(4-methylphenyl)pyrazine: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-6-phenylpyrazine: Lacks the methyl group on the phenyl ring.

    2-Ethoxy-6-(4-chlorophenyl)pyrazine: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The combination of these functional groups can enhance its biological activity and make it a valuable compound for various scientific research and industrial applications .

Properties

CAS No.

922525-30-2

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-ethoxy-6-(4-methylphenyl)pyrazine

InChI

InChI=1S/C13H14N2O/c1-3-16-13-9-14-8-12(15-13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3

InChI Key

UKMCTFJADXGCHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CC=C(C=C2)C

Origin of Product

United States

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